

Application Notes & Protocols: Electrocatalytic Oxygen Evolution Reaction on LaNiO₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxygen evolution reaction (OER) is a critical process in renewable energy technologies such as water splitting for hydrogen production and rechargeable metal-air batteries. However, its sluggish kinetics necessitate the use of efficient and robust electrocatalysts. Perovskite oxides, with the general formula ABO_3 , have emerged as a promising class of non-precious metal catalysts due to their compositional flexibility, tunable electronic structures, and cost-effectiveness.^{[1][2]} Among them, Lanthanum Nickelate ($LaNiO_3$) is particularly noteworthy for its high intrinsic conductivity and catalytic activity for the OER in alkaline media.^{[1][3]}

The catalytic activity of $LaNiO_3$ is attributed to the Ni^{3+} cations at the B-site, which possess a favorable eg orbital filling (equal to 1) that allows for optimal binding energy with OER intermediates.^{[1][4]} Under OER operating conditions, the surface of $LaNiO_3$ often undergoes dynamic reconstruction to form a more active nickel oxyhydroxide (NiOOH) layer, which is widely considered the true catalytic site.^{[3][4][5]} Furthermore, recent studies suggest that lattice oxygen within the perovskite structure can participate directly in the reaction mechanism, offering a pathway to further enhance activity.^{[6][7]}

These application notes provide detailed protocols for the synthesis of $LaNiO_3$ powder, fabrication of working electrodes, and standardized electrochemical evaluation for the OER.

Data Presentation: OER Performance of LaNiO₃-Based Electro catalysts

The following table summarizes key performance metrics for various LaNiO₃-based catalysts to facilitate comparison. The overpotential required to achieve a current density of 10 mA cm⁻² (η @ 10 mA cm⁻²) is a benchmark for catalytic activity, while the Tafel slope indicates the reaction kinetics.

Catalyst	Overpotential (η) @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Electrolyte	Reference
Porous LaNiO ₃ Thin Film	367	Not Reported	1 M KOH	[8]
Dense LaNiO ₃ Thin Film	478	Not Reported	1 M KOH	[8]
LaNiO ₃ (H ₂ - reduced, surface defects)	380	70.8	1 M KOH	[9][10]
LaNiO ₃ (Unreduced)	Not Reported	139	1 M KOH	[10]
LaNiO ₃ Nanorods	363	Not Reported	1 M KOH	[2]
0.25Fe- LaNiO ₃ /FeOOH Heterostructure	284	69	1 M KOH	[2]
LaNiO ₃ @LaCoO ₃ Composite	400	120.3	1 M KOH	[11]

Experimental Protocols

This protocol describes a common and scalable method for synthesizing polycrystalline LaNiO₃ powder.[1]

Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Sodium carbonate (Na_2CO_3)
- Sodium bicarbonate (NaHCO_3)
- Deionized (DI) water
- Ethanol

Procedure:

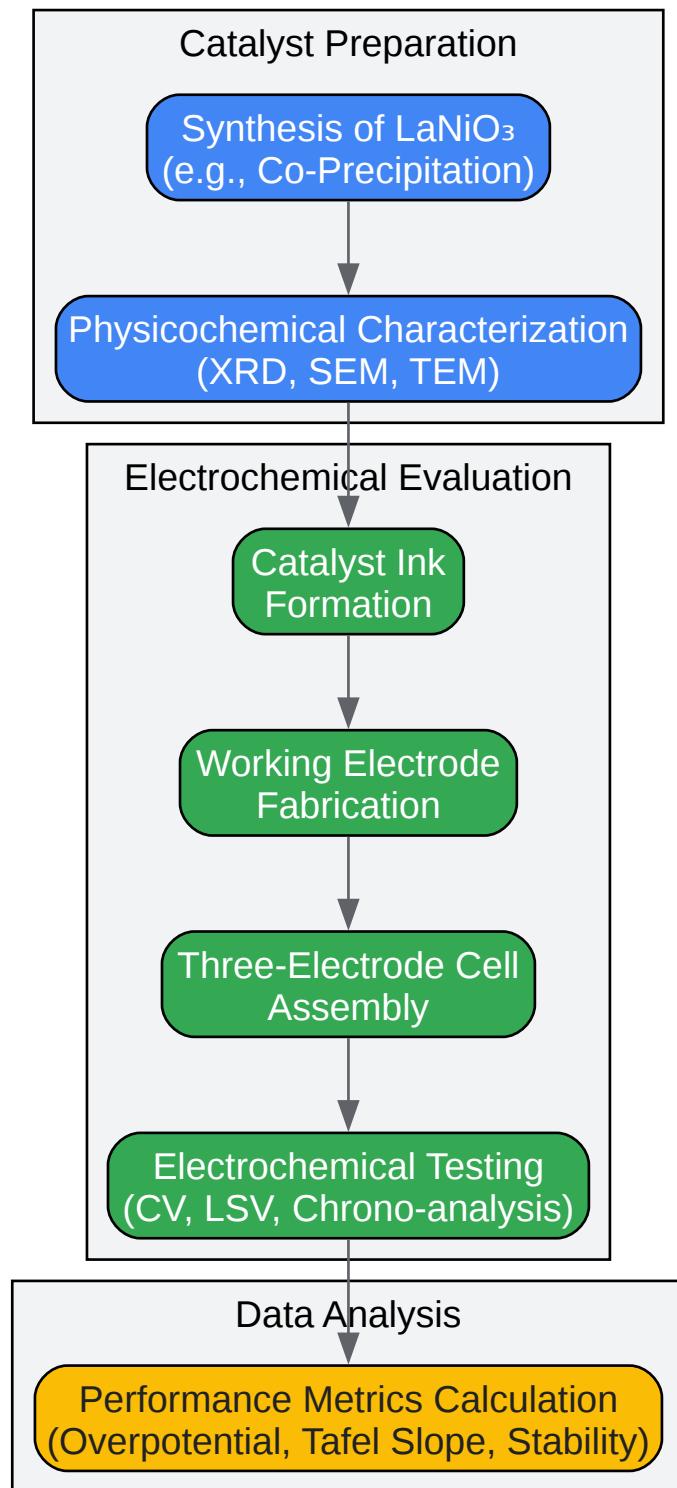
- Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ and $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in DI water. (e.g., 0.1 M of each).
- Precipitating Agent: Prepare a separate aqueous solution of Na_2CO_3 and NaHCO_3 (e.g., 0.2 M total concentration).
- Precipitation: Slowly add the precursor solution dropwise into the vigorously stirred precipitating agent solution at room temperature. A precipitate will form immediately.
- Aging: Continue stirring the mixture for 1-2 hours to ensure complete precipitation and aging of the precursor hydroxides/carbonates.
- Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid repeatedly with DI water until the filtrate is neutral ($\text{pH} \approx 7$), followed by a final wash with ethanol to remove excess water.
- Drying: Dry the washed precipitate in an oven at 80-100 °C overnight.
- Calcination: Transfer the dried powder to a ceramic crucible and calcine it in a muffle furnace in air. A typical calcination profile involves ramping the temperature to 700-800 °C and holding for 4-6 hours to form the crystalline LaNiO_3 perovskite phase.^[9]

- Characterization: The resulting black powder should be characterized by X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) to analyze morphology.

This protocol outlines the steps for preparing a catalyst-coated working electrode and performing standard electrochemical measurements in a three-electrode setup.

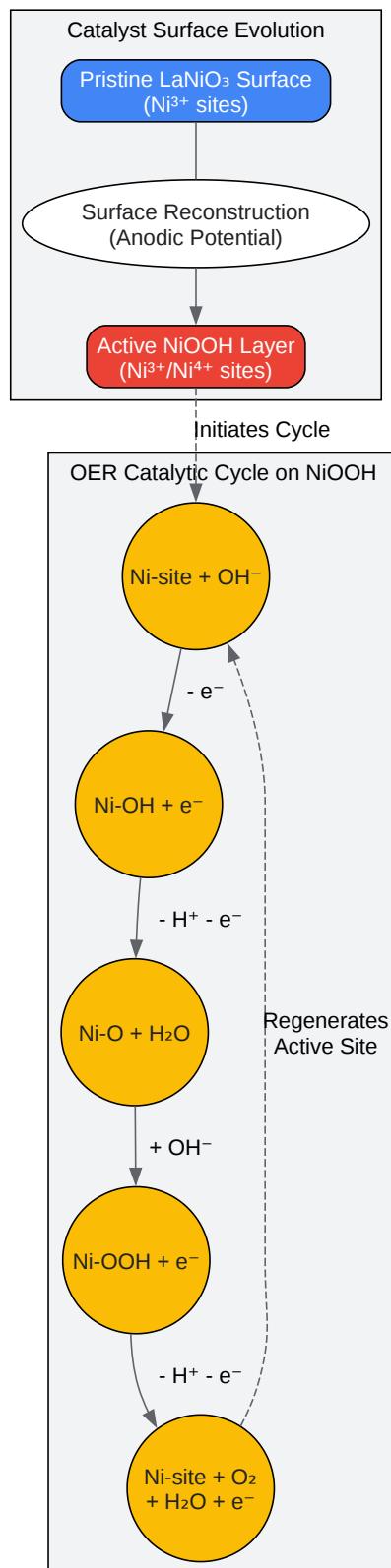
Materials & Equipment:

- Synthesized LaNiO_3 powder
- Conductive carbon black (e.g., Vulcan XC-72)
- Nafion® perfluorinated resin solution (5 wt%) or PVDF binder
- Isopropanol and DI water
- Working electrode substrate (e.g., Glassy Carbon (GC) disk, Nickel Foam, FTO glass)
- Counter electrode (e.g., Pt wire or graphite rod)
- Reference electrode (e.g., Ag/AgCl, Hg/HgO, or Saturated Calomel Electrode (SCE))
- Electrolyte: 0.1 M or 1.0 M KOH solution
- Potentiostat/Galvanostat


Procedure:

- Catalyst Ink Preparation:
 - Weigh 5 mg of LaNiO_3 catalyst and 1 mg of conductive carbon black into a small vial.
 - Add 1 mL of a 3:1 v/v isopropanol/DI water solution.
 - Add 40 μL of 5 wt% Nafion® solution as a binder.
 - Sonicate the mixture in an ultrasonic bath for 30-60 minutes to form a homogeneous catalyst ink.

- Working Electrode Fabrication:
 - Polish the surface of the GC disk electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm), then sonicate in DI water and ethanol to clean.
 - Using a micropipette, drop-cast a specific volume (e.g., 5-10 μL) of the catalyst ink onto the polished GC surface to achieve a target loading (e.g., \sim 0.2-0.5 mg cm^{-2}).
 - Allow the electrode to dry completely at room temperature.
- Electrochemical Measurements:
 - Assemble a three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with O_2 -saturated KOH electrolyte.
 - Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + E^\circ(\text{Ref}) + 0.059 \times \text{pH}$.
 - Catalyst Activation: Perform cyclic voltammetry (CV) for 20-50 cycles at a scan rate of 50-100 mV s^{-1} in the potential window of interest (e.g., 1.0 to 1.7 V vs. RHE) to activate the catalyst surface.[\[4\]](#)
 - OER Polarization Curve: Record a linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV s^{-1}) to measure OER activity. The resulting data must be corrected for the uncompensated solution resistance (iR-correction). The overpotential (η) is calculated as $\eta = E(\text{RHE}) - 1.23 \text{ V}$.
 - Tafel Analysis: The Tafel slope is determined by plotting η versus $\log(j)$ from the steady-state polarization data. The linear portion of this plot is fitted to the Tafel equation ($\eta = b \cdot \log(j) + a$), where b is the Tafel slope.
 - Stability Test: Assess catalyst durability using chronopotentiometry (constant current density, e.g., 10 mA cm^{-2}) or chronoamperometry (constant potential) for an extended period (e.g., 10-24 hours), monitoring the change in potential or current density over time.[\[4\]](#)[\[11\]](#)


Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for OER catalyst evaluation and the proposed mechanism of OER on the LaNiO_3 surface.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for OER studies on LaNiO_3 catalysts.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. air.unimi.it [air.unimi.it]
- 2. Coupling LaNiO₃ Nanorods with FeOOH Nanosheets for Oxygen Evolution Reaction [mdpi.com]
- 3. Direct observation of the dynamic reconstructed active phase of perovskite LaNiO₃ for the oxygen-evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Evolution of Dynamic Active Sites of LaNi_xFe_{1-x}O₃ Catalysts During OER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of porous LaNiO₃ thin films by chemical solution deposition for enhanced oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Electrocatalytic Oxygen Evolution Reaction on LaNiO₃]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13748301#electrocatalytic-oxygen-evolution-reaction-on-lanio3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com